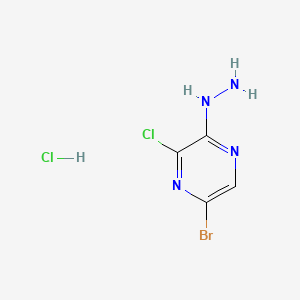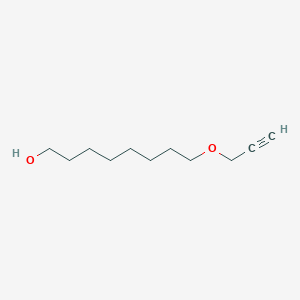
5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is a chemical compound characterized by its bromine, chlorine, and hydrazine functional groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride typically involves multiple steps, starting with the bromination and chlorination of pyrazine derivatives. The hydrazine group is introduced through a subsequent reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions often require halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit biological activity that could be useful in treating various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole
2-Hydrazinylpyrazine derivatives
Other halogenated pyrazine compounds
Uniqueness: 5-Bromo-3-chloro-2-hydrazinylpyrazine hydrochloride is unique due to its specific combination of halogen and hydrazine groups on the pyrazine ring
Properties
IUPAC Name |
(5-bromo-3-chloropyrazin-2-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4.ClH/c5-2-1-8-4(10-7)3(6)9-2;/h1H,7H2,(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSZGTQNPLUQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)NN)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.92 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate](/img/structure/B8104946.png)

